molecular formula C16H24N2O2 B1469883 tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate CAS No. 1367077-90-4

tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate

Cat. No. B1469883
CAS RN: 1367077-90-4
M. Wt: 276.37 g/mol
InChI Key: BWFWSLBYPKMSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate, also known as AMPP, is an organic compound used in the synthesis of a variety of compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. AMPP is also used in the synthesis of other compounds such as polymers and dyes. AMPP is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers and dyes. Additionally, this compound has been used in the study of the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is also believed that this compound may act as an inhibitor of certain enzymes, which could explain its use in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes. Additionally, it has been suggested that this compound may act as an antioxidant and may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is its lack of specificity, which can lead to the synthesis of unwanted compounds.

Future Directions

Future research on tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate could focus on its mechanism of action, biochemical and physiological effects, and possible applications. Additionally, further research could focus on the synthesis of novel compounds using this compound as an intermediate. Additionally, research could focus on the development of new methods for the synthesis of this compound. Finally, research could focus on improving the stability of this compound for long-term storage.

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFWSLBYPKMSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(aminomethyl)-4-phenyl-1-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.